A Technical Guide to the Structural Analysis and Characterization of Dioxopromethazine Hydrochloride
A Technical Guide to the Structural Analysis and Characterization of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride, a derivative of promethazine, is a phenothiazine compound with potential therapeutic applications. A thorough understanding of its structural and physicochemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and characterization of Dioxopromethazine hydrochloride. It details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and illustrates the analytical workflow through diagrams. This document serves as a valuable resource for researchers and professionals engaged in the study and development of this compound.
Introduction
Dioxopromethazine hydrochloride is chemically known as 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride. It is structurally related to promethazine, a well-known antihistamine, with the key difference being the oxidation of the sulfur atom in the phenothiazine ring to a sulfone. This modification can significantly alter the molecule's physicochemical properties and pharmacological activity. Accurate structural analysis and characterization are therefore essential for establishing its identity, purity, and stability.
This guide outlines the standard analytical techniques utilized for the comprehensive characterization of Dioxopromethazine hydrochloride.
Physicochemical Properties
A summary of the known physicochemical properties of Dioxopromethazine hydrochloride is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental and physiological conditions.
Table 1: Physicochemical Properties of Dioxopromethazine Hydrochloride
| Property | Value | Reference |
| Chemical Name | 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride | [1] |
| Synonyms | Prothanon hydrochloride, 9,9-Dioxopromethazine hydrochloride | [2][3] |
| CAS Number | 15374-15-9 | [4][5] |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | |
| Molecular Weight | 352.88 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 127-129 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | |
| pKa (Predicted) | 8.88 ± 0.50 |
Structural Elucidation and Characterization Techniques
A multi-technique approach is necessary for the unambiguous structural elucidation and characterization of Dioxopromethazine hydrochloride. The logical workflow for this process is depicted below.
Caption: Logical workflow for the structural characterization of Dioxopromethazine HCl.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of Dioxopromethazine hydrochloride.
Table 2: Spectroscopic Data for Dioxopromethazine Hydrochloride
| Technique | Data | Reference |
| ¹H NMR | Consistent with structure | |
| LC-MS | Consistent with structure | |
| Purity (LC-MS) | 99.97% |
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of Dioxopromethazine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
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Reference the spectrum to the residual solvent peak.
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¹³C NMR Acquisition:
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Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
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Reference the spectrum to the solvent peak.
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Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
Experimental Protocol: LC-MS
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Sample Preparation: Prepare a dilute solution of Dioxopromethazine hydrochloride (1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
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Chromatographic Separation (LC):
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Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometric Detection (MS):
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Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
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Scan Range: m/z 100-500.
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Fragmentation (MS/MS): For structural confirmation, perform tandem mass spectrometry by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
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Data Analysis: Determine the mass of the molecular ion and correlate it with the expected molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR
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Sample Preparation:
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Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Collect a background spectrum of the empty sample compartment or the KBr pellet.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in Dioxopromethazine hydrochloride, such as S=O stretching for the sulfone group, C-N stretching, and aromatic C-H and C=C stretching.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of Dioxopromethazine hydrochloride and for quantitative analysis.
HPLC is the primary technique for determining the purity of Dioxopromethazine hydrochloride and for assaying its concentration in formulations.
Experimental Protocol: HPLC Purity and Assay
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to a known concentration.
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Chromatographic Conditions:
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Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
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Mobile Phase: A buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25-30 °C.
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Detection: UV detector at a suitable wavelength (determined by UV-Vis spectroscopy, typically around 250-300 nm for phenothiazines).
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Injection Volume: 10-20 µL.
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Data Analysis:
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Purity: Determine the area percentage of the main peak relative to the total area of all peaks.
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Assay: Quantify the amount of Dioxopromethazine hydrochloride by comparing the peak area of the sample to that of a reference standard of known concentration.
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The following diagram illustrates a typical experimental workflow for HPLC analysis.
Caption: Experimental workflow for HPLC analysis of Dioxopromethazine HCl.
Conclusion
The structural analysis and characterization of Dioxopromethazine hydrochloride require a combination of spectroscopic and chromatographic techniques. This guide has provided an overview of the key analytical methods, including detailed experimental protocols and a summary of available data. While a complete spectral dataset is not publicly available, the methodologies described herein provide a robust framework for the comprehensive characterization of this compound, ensuring its quality, purity, and identity for research and development purposes. Further studies, including single-crystal X-ray diffraction, would be beneficial for unequivocally determining its three-dimensional molecular structure.
